molecular formula C13H8N2O5S B14481126 S-(4-Nitrophenyl) 4-nitrobenzene-1-carbothioate CAS No. 69737-96-8

S-(4-Nitrophenyl) 4-nitrobenzene-1-carbothioate

Cat. No.: B14481126
CAS No.: 69737-96-8
M. Wt: 304.28 g/mol
InChI Key: HOIFMMNMBSARSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-Nitrophenyl) 4-nitrobenzene-1-carbothioate: is an organic compound characterized by the presence of nitro groups and a carbothioate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrophenyl) 4-nitrobenzene-1-carbothioate typically involves the reaction of 4-nitrophenyl chloroformate with 4-nitrothiophenol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-(4-Nitrophenyl) 4-nitrobenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the carbothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Nitrophenyl chloroformate
  • 4-Nitrothiophenol
  • 4-Nitrophenyl isocyanate

Comparison: S-(4-Nitrophenyl) 4-nitrobenzene-1-carbothioate is unique due to the presence of both nitro and carbothioate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

69737-96-8

Molecular Formula

C13H8N2O5S

Molecular Weight

304.28 g/mol

IUPAC Name

S-(4-nitrophenyl) 4-nitrobenzenecarbothioate

InChI

InChI=1S/C13H8N2O5S/c16-13(9-1-3-10(4-2-9)14(17)18)21-12-7-5-11(6-8-12)15(19)20/h1-8H

InChI Key

HOIFMMNMBSARSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)SC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.